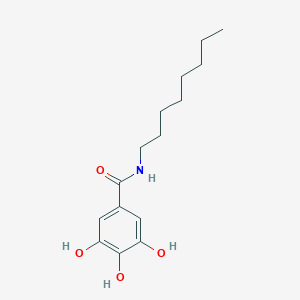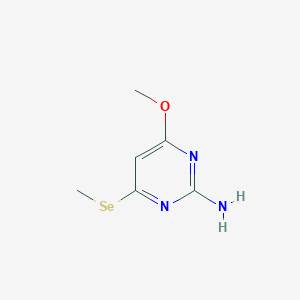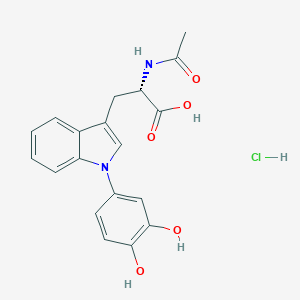
1-(1,2-Hydroquinone)-N-acetyltryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-Hydroquinone)-N-acetyltryptophan, also known as HAT, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. HAT is a derivative of tryptophan, which is an essential amino acid. HAT has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
1-(1,2-Hydroquinone)-N-acetyltryptophan exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 1-(1,2-Hydroquinone)-N-acetyltryptophan also modulates the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
生化和生理效应
1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to have various biochemical and physiological effects. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to reduce oxidative stress, inflammation, and cell death in various cell types, including neurons and cancer cells. 1-(1,2-Hydroquinone)-N-acetyltryptophan has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to have a neuroprotective effect by reducing the production of amyloid-beta, which is a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
1-(1,2-Hydroquinone)-N-acetyltryptophan has several advantages for lab experiments, including its stability, solubility, and low toxicity. 1-(1,2-Hydroquinone)-N-acetyltryptophan can be easily synthesized in the lab, and its effects can be studied in various cell types and animal models. However, 1-(1,2-Hydroquinone)-N-acetyltryptophan has some limitations, including its low bioavailability and poor pharmacokinetic properties. 1-(1,2-Hydroquinone)-N-acetyltryptophan has a short half-life, which limits its potential use as a therapeutic agent.
未来方向
There are several future directions for research on 1-(1,2-Hydroquinone)-N-acetyltryptophan. One direction is to optimize the synthesis method of 1-(1,2-Hydroquinone)-N-acetyltryptophan to improve its yield and purity. Another direction is to study the pharmacokinetics of 1-(1,2-Hydroquinone)-N-acetyltryptophan and develop strategies to improve its bioavailability. Further research is needed to understand the molecular mechanisms underlying the effects of 1-(1,2-Hydroquinone)-N-acetyltryptophan and its potential use as a therapeutic agent. Additionally, more studies are needed to explore the potential applications of 1-(1,2-Hydroquinone)-N-acetyltryptophan in other areas, such as drug delivery and imaging.
Conclusion:
In conclusion, 1-(1,2-Hydroquinone)-N-acetyltryptophan is a synthetic compound that has gained significant attention due to its potential applications in scientific research. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. 1-(1,2-Hydroquinone)-N-acetyltryptophan has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 1-(1,2-Hydroquinone)-N-acetyltryptophan has some limitations, including its low bioavailability and poor pharmacokinetic properties. Further research is needed to optimize the synthesis method of 1-(1,2-Hydroquinone)-N-acetyltryptophan, improve its bioavailability, and explore its potential applications in medicine, biochemistry, and pharmacology.
合成方法
1-(1,2-Hydroquinone)-N-acetyltryptophan can be synthesized through various methods, including the reaction of N-acetyltryptophan with 1,2-dihydroxybenzene in the presence of a catalyst. Another method involves the reaction of N-acetyltryptophan with 1,2-dibromoethane and sodium methoxide. The yield of 1-(1,2-Hydroquinone)-N-acetyltryptophan can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学研究应用
1-(1,2-Hydroquinone)-N-acetyltryptophan has been used in various scientific research studies due to its potential applications in medicine, biochemistry, and pharmacology. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been studied for its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. 1-(1,2-Hydroquinone)-N-acetyltryptophan has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
CAS 编号 |
106078-47-1 |
|---|---|
产品名称 |
1-(1,2-Hydroquinone)-N-acetyltryptophan |
分子式 |
C19H19ClN2O5 |
分子量 |
390.8 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-[1-(3,4-dihydroxyphenyl)indol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C19H18N2O5.ClH/c1-11(22)20-15(19(25)26)8-12-10-21(16-5-3-2-4-14(12)16)13-6-7-17(23)18(24)9-13;/h2-7,9-10,15,23-24H,8H2,1H3,(H,20,22)(H,25,26);1H/t15-;/m0./s1 |
InChI 键 |
OZNRUEHBJVKZPR-RSAXXLAASA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
规范 SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
其他 CAS 编号 |
106078-47-1 |
同义词 |
1-(1,2-hydroquinone)-N-acetyltryptophan 1-HATP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



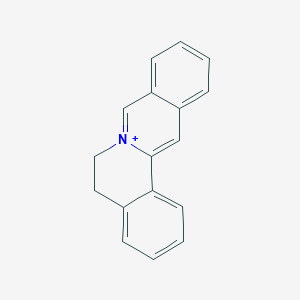
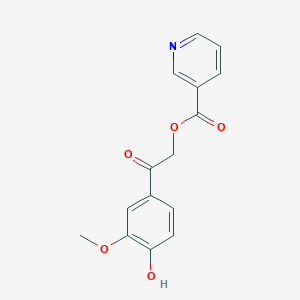

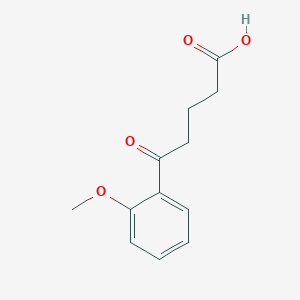
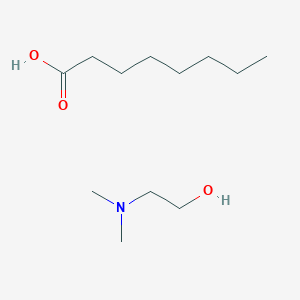
![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
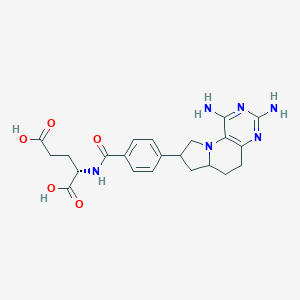
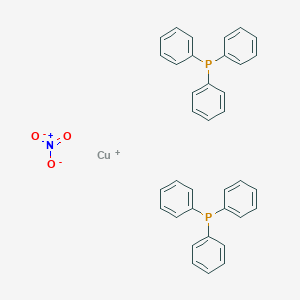
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
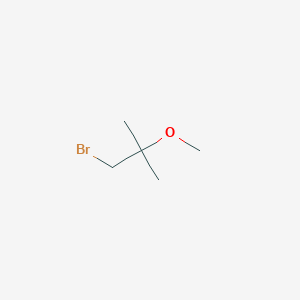
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
